Demethyl Benzydamine-d3 Hydrochloride Demethyl Benzydamine-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246817-08-2
VCID: VC0030349
InChI: InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;
SMILES: CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Molecular Formula: C18H22ClN3O
Molecular Weight: 334.862

Demethyl Benzydamine-d3 Hydrochloride

CAS No.: 1246817-08-2

Cat. No.: VC0030349

Molecular Formula: C18H22ClN3O

Molecular Weight: 334.862

* For research use only. Not for human or veterinary use.

Demethyl Benzydamine-d3 Hydrochloride - 1246817-08-2

Specification

CAS No. 1246817-08-2
Molecular Formula C18H22ClN3O
Molecular Weight 334.862
IUPAC Name 3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;
Standard InChI Key VCBUAEBLTYVPPB-NIIDSAIPSA-N
SMILES CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl

Introduction

ParameterValue
CAS Number1246817-08-2
Molecular FormulaC₁₈H₁₉D₃ClN₃O
Molecular Weight334.86 g/mol
SMILES NotationCl.[2H]C([2H])([2H])NCCCOc1nn(Cc2ccccc2)c3ccccc13
InChIInChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3;
Unlabelled CAS Number39860-97-4

The compound is synonymously known as N-(Methyl-d3)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride or 1-Benzyl-3-[3-(methyl-d3)aminopropoxy]-1H-indazole Monohydrochloride .

Chemical Structure and Properties

Structural Characteristics

Demethyl Benzydamine-d3 Hydrochloride maintains the core structure of Demethyl Benzydamine Hydrochloride with a critical modification - the replacement of three hydrogen atoms with deuterium atoms on the methyl group attached to the nitrogen atom. This selective deuteration creates a compound that behaves almost identically to its non-deuterated counterpart in chemical reactions but can be distinguished by mass spectrometric techniques .

The compound comprises several key structural elements:

  • A 1-benzylindazole core structure

  • A propoxy linker connecting the indazole to the amine group

  • A methyl-d3 (deuterated methyl) group attached to the terminal nitrogen

  • Hydrochloride salt form for stability

Physical and Chemical Properties

The physical and chemical properties of Demethyl Benzydamine-d3 Hydrochloride closely resemble those of its non-deuterated analog, with minor differences attributable to the kinetic isotope effect. The compound exists as a solid salt form at standard temperature and pressure. The deuterium labeling minimally affects its solubility profile while providing significant analytical advantages .

Table 2: Physical and Chemical Properties of Demethyl Benzydamine-d3 Hydrochloride

PropertyCharacteristic
Physical StateSolid
Storage Condition-20°C recommended
Shipping TemperatureRoom temperature
StabilityStable under recommended storage conditions
Purity>95% typically available for reference standards

Relationship to Benzydamine and Metabolic Context

Position in Benzydamine Metabolism

Demethyl Benzydamine is a primary metabolite of Benzydamine, formed through N-demethylation of the dimethylamino group in the parent compound. The non-deuterated Demethyl Benzydamine Hydrochloride (CAS: 39860-97-4) results from the loss of one methyl group from the tertiary amine portion of Benzydamine .

Benzydamine undergoes metabolism primarily through oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . The demethylation process that produces Demethyl Benzydamine represents a significant metabolic pathway for the parent drug.

Pharmacological Context of Parent Compound

Benzydamine itself is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates anti-inflammatory, analgesic, and local anesthetic properties. It functions through multiple mechanisms:

  • Weak inhibition of prostaglandin synthesis via cyclooxygenase (COX) inhibition

  • Inhibition of the oxidative burst of neutrophils

  • Membrane stabilization properties

  • Local anesthetic effects potentially related to inhibition of inflammatory mediator release

As a topical NSAID, benzydamine is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . Understanding its metabolic pathways, including the formation of demethyl benzydamine, is crucial for comprehensive pharmacokinetic profiling.

Analytical Applications

Role as a Reference Standard

Demethyl Benzydamine-d3 Hydrochloride serves as a valuable stable isotope-labeled reference standard primarily used in analytical chemistry and pharmaceutical research . As a deuterated analog, it provides several advantages:

  • Internal standardization in quantitative analysis

  • Method validation for pharmaceutical quality control

  • Metabolite identification in pharmacokinetic studies

  • Isotope dilution mass spectrometry applications

Mass Spectrometry Applications

The strategic deuterium labeling on the methyl group creates a compound with virtually identical chromatographic behavior to non-deuterated Demethyl Benzydamine while providing a distinct mass spectral signature. This property makes it ideal for liquid chromatography-mass spectrometry (LC-MS) applications in pharmaceutical analysis .

The deuterated compound exhibits a mass shift of +3 Da compared to its non-deuterated counterpart, allowing for accurate quantification even in complex biological matrices. This characteristic enables researchers to:

  • Develop sensitive and selective analytical methods

  • Perform accurate quantification of the non-deuterated analyte

  • Correct for matrix effects and recovery variations in biological sample analysis

  • Improve the precision and accuracy of pharmacokinetic measurements

Table 3: Comparison of Key Mass Spectrometric Parameters

ParameterDemethyl Benzydamine HClDemethyl Benzydamine-d3 HCl
Molecular Weight331.84 g/mol334.86 g/mol
Mass Shift-+3 Da
Fragmentation PatternStandard patternSimilar pattern with +3 Da shift for fragments containing deuterated methyl group
Chromatographic BehaviorReference retention timeNearly identical retention time

Pharmacokinetic and Metabolic Studies

The use of Demethyl Benzydamine-d3 Hydrochloride facilitates detailed pharmacokinetic studies of benzydamine and its metabolites . The stable isotope labeling approach offers significant advantages:

  • Accurate tracking of drug metabolism pathways

  • Differentiation between exogenous and endogenous compounds

  • Enhanced sensitivity and specificity in detecting low-concentration metabolites

  • Improved accuracy in quantitative determinations of metabolite ratios

Synthesis and Production Considerations

General Synthetic Approaches

SupplierCatalog NumberFormatStorage Recommendation
LGC StandardsTRC-D230812Neat-20°C
VIVAN Life SciencesVLCS-00603SolidNot specified
PharmaffiliatesPA STI 088199SolidNot specified
ClearsynthListed in benzydamine stable isotopesSolidNot specified

Demethyl Benzydamine-d3 Hydrochloride represents an important analytical tool in pharmaceutical research, particularly in the study of benzydamine metabolism and pharmacokinetics. Its strategic deuterium labeling provides a valuable reference standard for mass spectrometric analyses, enabling more accurate quantification and metabolite identification studies.

The compound exemplifies the value of stable isotope-labeled analogs in modern pharmaceutical analysis, combining the chemical behavior of the target analyte with distinct mass spectrometric properties that facilitate precise measurement.

Future Research Perspectives

Future research involving Demethyl Benzydamine-d3 Hydrochloride may explore:

  • Development of increasingly sensitive analytical methods for benzydamine metabolite detection

  • Application in clinical pharmacokinetic studies to better understand individual variations in benzydamine metabolism

  • Use in drug-drug interaction studies involving benzydamine

  • Integration into comprehensive metabolomics approaches examining inflammatory response pathways

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